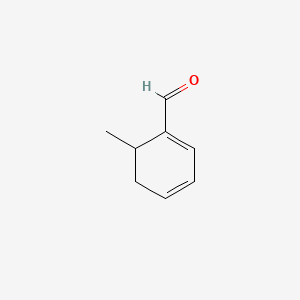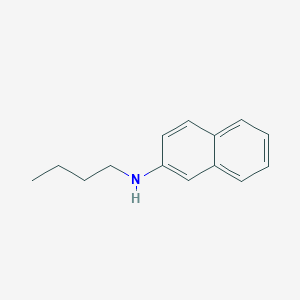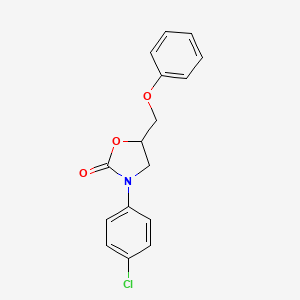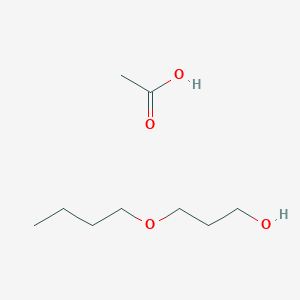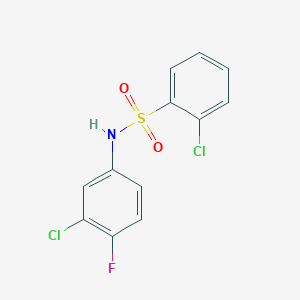![molecular formula C7HF11 B14737067 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane CAS No. 4934-61-6](/img/structure/B14737067.png)
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane is a fluorinated organic compound known for its unique structure and properties. The compound is characterized by its bicyclic framework, which includes a heptane ring with eleven fluorine atoms attached. This high degree of fluorination imparts significant chemical stability and hydrophobicity, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane typically involves the fluorination of a suitable precursor. One common method is the reaction of a bicyclo[2.2.1]heptane derivative with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete fluorination. Industrial production methods may involve continuous flow reactors to handle the highly reactive fluorine gas safely and efficiently .
化学反応の分析
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles. Common reagents include alkoxides and amines.
Reduction Reactions: Reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of partially fluorinated derivatives.
Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of fluorinated carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide may yield a fluorinated ether, while reduction with LiAlH4 could produce a partially fluorinated alcohol.
科学的研究の応用
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s hydrophobic nature makes it useful in the study of membrane proteins and lipid bilayers.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their metabolic stability and ability to interact with biological targets.
作用機序
The mechanism by which 1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane exerts its effects is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound’s hydrophobicity allows it to interact with lipid membranes, potentially affecting membrane fluidity and protein function .
類似化合物との比較
1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane can be compared with other fluorinated bicyclic compounds such as:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: This compound is used in surface functionalization and the synthesis of nanomaterials.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Known for its applications in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
The uniqueness of this compound lies in its specific fluorination pattern and bicyclic structure, which confer distinct chemical and physical properties compared to other fluorinated compounds.
特性
CAS番号 |
4934-61-6 |
|---|---|
分子式 |
C7HF11 |
分子量 |
294.06 g/mol |
IUPAC名 |
1,2,2,3,3,5,5,6,6,7,7-undecafluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7HF11/c8-2(9)1-3(10,11)6(15,16)5(2,14)7(17,18)4(1,12)13/h1H |
InChIキー |
PQEPIOYQAWRWPA-UHFFFAOYSA-N |
正規SMILES |
C12C(C(C(C1(F)F)(F)F)(C(C2(F)F)(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
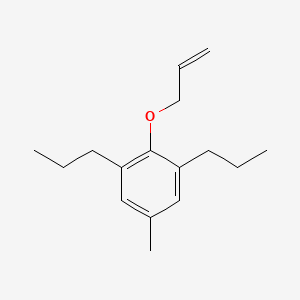

![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
